BenchChemオンラインストアへようこそ!

Androstane-3,17-diol

Estrogen receptor beta Receptor binding affinity Steroid hormone signaling

This listing is for the unspecified stereochemical form of Androstane-3,17-diol (CAS 25126-76-5), the ontological parent of distinct isomers with divergent pharmacology. The 3β-epimer is a high-affinity ERβ agonist (Ki=1.7 nM); the 3α-epimer is a GABA_A PAM (EC50≈5 μM) with no ERβ activity. Procuring unresolved material introduces variable mixtures that confound concentration-response relationships. For ERβ transcription studies, order isomerically pure 3β-diol (CAS 571-20-0). For neurosteroid research, order 3α-diol (CAS 1852-53-5). For chromatographic system suitability or metabolic flux modeling, use this unspecified entry. Confirm your required isomer specification before ordering.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 25126-76-5
Cat. No. B1195386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostane-3,17-diol
CAS25126-76-5
Synonyms5 alpha Androstane 3 alpha,17 beta diol
5 alpha Androstane 3 beta,17 alpha diol
5 alpha Androstane 3 beta,17 beta diol
5 alpha Androstane 3alpha,17 beta diol
5 alpha-Androstane-3 alpha,17 beta-diol
5 alpha-Androstane-3 beta,17 alpha-diol
5 alpha-Androstane-3 beta,17 beta-diol
5 alpha-Androstane-3alpha,17 beta-diol
5 Androstane 3,17 diol
5 beta Androstane 3 alpha,17 beta diol
5 beta-Androstane-3 alpha,17 beta-diol
5-Androstane-3,17-diol
5alpha Androstane 3beta,17alpha diol
5alpha-Androstane-3beta,17alpha-diol
Androstane 3,17 diol
Androstane-3,17-diol
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
InChIInChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1
InChIKeyCBMYJHIOYJEBSB-CAHXEBCQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androstane-3,17-diol (CAS 25126-76-5): Stereochemical Identity and Procurement-Relevant Baseline for C19-Steroid Isomer Discrimination


Androstane-3,17-diol (CAS 25126-76-5) is the unspecified stereochemical form of the C19 androstane diol, representing a parent entry that encompasses multiple biologically and pharmacologically distinct isomers including 5α-androstane-3α,17β-diol (3α-diol), 5α-androstane-3β,17β-diol (3β-diol), and their 5β-reduced counterparts [1]. As defined by the NLM MeSH controlled vocabulary, the unspecified form is a 17-hydroxy steroid, a 3-hydroxy steroid, and an androstanoid, normally recognized as a major testosterone metabolite with androgenic activity [2]. The compound serves as the ontological parent for a family of stereoisomers whose receptor activation profiles diverge radically—spanning androgen receptor agonism, estrogen receptor-β (ERβ) selective activation, and GABA_A receptor positive allosteric modulation—making unambiguous isomer specification a prerequisite for both biological studies and procurement decisions [3].

Why Androstane-3,17-diol (CAS 25126-76-5) Cannot Be Interchanged with Its Stereoisomers Without Quantitative Loss of Biological Fidelity


The unspecified Androstane-3,17-diol entry (CAS 25126-76-5) is frequently conflated in vendor catalogs with the 5α-androstane-3β,17β-diol isomer . However, this conflation masks a critical procurement and experimental design problem: the 3α-hydroxy and 3β-hydroxy epimers of 5α-androstane-3,17-diol exhibit mutually exclusive receptor activation profiles [1]. 3β-Diol is a high-affinity ERβ agonist (Ki = 1.7 nM at ERβ) with negligible androgen receptor binding, while 3α-diol is a weak androgen/estrogen and a potent GABA_A receptor positive allosteric modulator (EC50 ≈ 5 μM) with no ERβ-selective activity [2][3]. Even within the same 5α-series, plasma protein binding, tissue distribution, and metabolic back-conversion to DHT differ quantitatively between isomers [4]. A researcher procuring unspecified material without isomer resolution risks introducing irreproducible pharmacology driven by a variable mixture of compounds with opposing signaling mechanisms. The quantitative evidence below establishes the magnitude of these differences.

Androstane-3,17-diol (CAS 25126-76-5): Quantitative Evidence Guide for Isomer-Aware Procurement and Experimental Design


ERβ Binding Affinity: 3β-Diol Exhibits 43-Fold Higher Affinity than Its Parent Androgen DHT at ERβ

The 3β-hydroxy epimer of 5α-androstane-3,17-diol binds to both estrogen receptor subtypes with low nanomolar affinity, whereas the parent androgen DHT binds with >40-fold lower affinity. In competitive binding assays using rabbit reticulocyte lysate supernatants, 3β-diol showed Ki = 6 nM at ERα and Ki = 1.7 nM at ERβ, compared to DHT with Ki = 221 nM at ERα and Ki = 73 nM at ERβ [1]. This represents a 37-fold affinity advantage for 3β-diol over DHT at ERα (221/6 = 36.8) and a 43-fold advantage at ERβ (73/1.7 = 42.9). Furthermore, 3β-diol displays approximately 3.5-fold selectivity for ERβ over ERα (Ki ratio ERα/ERβ = 6/1.7 = 3.5), while DHT shows only 3-fold ERβ selectivity [1]. The reference estrogen 17β-estradiol (E2) binds with Ki = 0.12 nM (ERα) and 0.15 nM (ERβ), placing 3β-diol approximately 50-fold weaker than E2 at ERα and 11-fold weaker at ERβ [1].

Estrogen receptor beta Receptor binding affinity Steroid hormone signaling

GABA_A Receptor Modulation: 3α-Diol Is a Potent Positive Allosteric Modulator, Whereas 3β-Diol Is Completely Inactive

The 3α- and 3β-epimers of 5α-androstane-3,17-diol exhibit a qualitative on/off difference at the GABA_A receptor. 3α-Androstanediol (10 μM) produced a robust increase in GABA-activated currents, with an EC50 of approximately 5 μM [1]. In contrast, 3β-androstanediol (10 μM) had no significant effect on GABA-evoked responses under identical recording conditions [1]. This binary differentiation—active versus inactive—is not a matter of potency shift but of complete functional divergence. Additionally, 3α-diol but not 3β-diol suppressed 4-aminopyridine-induced spontaneous epileptiform bursting in rat hippocampal slices, confirming the in situ functional consequence of this receptor-level difference [2].

GABA_A receptor Neurosteroid Positive allosteric modulation

3α-Diol Displays Approximately 100-Fold Lower ERβ Affinity than 3β-Diol, Rendering Estrogenic Activity Negligible

3α-Androstanediol (3α-diol) possesses only approximately 0.3% of the affinity of 17β-estradiol at ERβ and approximately 0.07% at ERα [1]. Given that estradiol binds ERβ with Ki ≈ 0.15 nM, the estimated Ki of 3α-diol at ERβ is approximately 50 nM, compared to 3β-diol's Ki of 1.7 nM at ERβ [2]. This represents an approximately 29-fold lower ERβ affinity for 3α-diol relative to 3β-diol. Critically, 3α-diol does not activate ER-mediated transcription in functional assays, whereas 3β-diol activates ERβ1-mediated transcription via an estrogen response element (ERE) equivalently to 100 nM 17β-estradiol in HT-22 neuronal cells [3]. The Weihua et al. (2003) review explicitly states that 3α-diol 'has no estrogenic effects,' while 3β-diol is estrogenic [4].

Estrogen receptor Isomer selectivity Structure-activity relationship

Plasma Protein Binding and Tissue Distribution: 3α-Diol Is Extensively Protein-Bound with Prostate Cytosol Uptake, Whereas 3β-Diol Shows Minimal Binding

In comparative in vivo rat studies, 5α-androstane-3α,17β-diol (3α-diol) was extensively bound to plasma proteins, while 5α-androstane-3β,17β-diol (3β-diol) was less extensively bound, and 5α-DHT remained largely unbound in plasma [1]. After intravenous injection, 3α-diol showed specifically bound radioactivity in prostate cytosol within 30 minutes, whereas after 3β-diol injection, no such binding occurred in prostate cytosol [1]. In a separate equilibrium dialysis study, 5α-androstane-3α,17β-diol showed mean plasma protein binding of 96.6% in men and 97.5% in women [2].

Pharmacokinetics Plasma protein binding Tissue distribution

Analytical Differentiation of Isomers: 3α,5α- and 3α,5β-Isomers Are Independently Regulated in Serum with Differential Pharmacological Responses

The 3α,5α- and 3α,5β-reduced isomers of androstane-3,17-diol are regulated via distinct biosynthetic pathways and respond differentially to pharmacological challenge. In a validated GC-MS method, administration of pregnenolone to rats increased serum levels of (3α,5α,17β)-androstane-3,17-diol by +190% (p<0.01), whereas (3α,5β,17β)-androstane-3,17-diol increased from undetectable levels to only 2.4 ± 0.9 pg [1]. Progesterone administration produced different patterns of regulation among the isomers, confirming that these compounds cannot be assumed to co-vary [1]. In doping control, carbon isotope ratio mass spectrometry (IRMS) distinguishes the androstanediols (5α- and 5β-androstane-3,17-diol) from endogenous versus exogenous origins based on 13C/12C ratios [2].

Steroid analysis GC-MS Isomer quantification

Androstane-3,17-diol (CAS 25126-76-5): Evidence-Backed Application Scenarios for Isomer-Specific Procurement


ERβ-Selective Pharmacological Studies: Isomerically Pure 3β-Diol (CAS 571-20-0) Is Required, Not the Unspecified Entry

For investigations of ERβ-mediated gene transcription, prostate growth regulation, or breast cancer cell signaling, only isomerically pure 5α-androstane-3β,17β-diol (3β-diol, CAS 571-20-0) should be procured. The quantitative evidence demonstrates that 3β-diol binds ERβ with Ki = 1.7 nM—43-fold higher affinity than DHT—while the 3α-epimer shows negligible estrogenic activity [1][2]. Use of the unspecified Androstane-3,17-diol (CAS 25126-76-5) in these studies risks contamination with 3α-diol, which would reduce apparent ERβ activation and confound concentration-response relationships. The 3β-isomer has been specifically validated in HT-22 neuronal cells for ERβ1-ERE-driven transcription, prostate tissue for ERβ expression autoregulation, and MCF-7 breast cancer cells for estrogen-dependent growth under aromatase inhibitor conditions [3][4][5].

Neurosteroid and GABA_A Receptor Research: 3α-Diol (CAS 1852-53-5) Is the Active Isomer; 3β-Diol Is a Negative Control

Studies examining GABA_A receptor positive allosteric modulation, seizure suppression, or neurosteroid-mediated anxiolysis must use 5α-androstane-3α,17β-diol (3α-diol, CAS 1852-53-5). The evidence shows that 3α-diol potentiates GABA-activated currents with EC50 ≈ 5 μM, while 3β-diol at 10 μM produces no significant effect [1]. This binary differentiation makes 3β-diol an ideal negative control for 3α-diol neurosteroid experiments, as it shares molecular weight, lipophilicity, and metabolic origin but lacks GABA_A receptor activity. Procuring both isomers as analytically certified pure compounds from separate CAS entries ensures internal experimental validity [1][2].

Steroid Metabolomics and Doping Control: Unspecified Androstane-3,17-diol as GC-MS/LC-MS System Suitability Standard

Analytical laboratories performing steroid profiling in biological matrices benefit from the unspecified Androstane-3,17-diol (CAS 25126-76-5) as a chromatographic system suitability reference. The compound's broad applicability stems from its ontological position: it represents the parent structure against which individual isomers (3α,5α-; 3β,5α-; 3α,5β-; 3β,5β-) are resolved [1]. In doping control, androstanediols are distinguished by IRMS based on 13C/12C ratios to differentiate endogenous from exogenous steroid use [2]. For quantitative steroid panels, however, isomerically pure certified reference materials are mandatory, as the Porcu et al. (2009) data demonstrate that 3α,5α and 3α,5β isomers are independently regulated and produce divergent concentration profiles after pharmacological challenge [3].

Pharmacokinetic and Metabolism Studies: Isomer-Specific Reference Standards Enable Accurate Back-Conversion Modeling

Studies modeling the metabolic flux from DHT through 3α-diol and 3β-diol require isomerically resolved reference compounds because the isomers exhibit distinct pharmacokinetic behaviors. 3α-diol is 96.6–97.5% protein-bound in human plasma and undergoes rapid back-conversion to DHT via 3α-hydroxysteroid dehydrogenase, whereas 3β-diol is less extensively bound and does not reconvert to DHT via the same enzymatic pathway [1][2]. The Penning (2007) study further demonstrates that AKR1C2 favors 3α-diol formation 80-fold over 3β-diol at saturating DHT concentrations, establishing that enzyme kinetics, not just receptor pharmacology, differentiate the isomers [3]. For accurate pharmacokinetic modeling, isomer-specific analytical standards are essential.

Quote Request

Request a Quote for Androstane-3,17-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.